![molecular formula C26H21N B12574399 1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole CAS No. 185619-99-2](/img/structure/B12574399.png)
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a pyrene moiety, which is known for its fluorescence properties, making it useful in various scientific applications .
Méthodes De Préparation
The synthesis of 1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and pyrene-1-carbaldehyde.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like Lewis acids . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole has several scientific research applications:
Fluorescent Probes: Due to the presence of the pyrene moiety, this compound exhibits strong fluorescence, making it useful as a fluorescent probe in biochemical assays and imaging.
Chemical Sensors: The compound can be used in the development of chemical sensors for detecting various analytes, including metal ions and organic molecules.
Biological Studies: It is employed in studying biological processes, such as protein-ligand interactions and cellular imaging.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole is primarily based on its fluorescence properties. The pyrene moiety absorbs light and emits fluorescence, which can be detected and measured. This property is utilized in various applications, such as imaging and sensing . The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied .
Comparaison Avec Des Composés Similaires
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-Methylindole: Lacks the pyrene moiety and thus does not exhibit fluorescence properties.
Pyrene-1-carbaldehyde: Contains the pyrene moiety but lacks the indole structure, limiting its applications in biological studies.
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: Another fluorescent compound with different structural features and applications.
The uniqueness of this compound lies in its combination of the indole and pyrene moieties, providing a versatile platform for various scientific applications .
Propriétés
Numéro CAS |
185619-99-2 |
|---|---|
Formule moléculaire |
C26H21N |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1-methyl-5-(pyren-1-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C26H21N/c1-27-14-13-22-16-17(5-12-24(22)27)15-21-9-8-20-7-6-18-3-2-4-19-10-11-23(21)26(20)25(18)19/h2-12,16H,13-15H2,1H3 |
Clé InChI |
NKBUZYHDVWGMPX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C1C=CC(=C2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




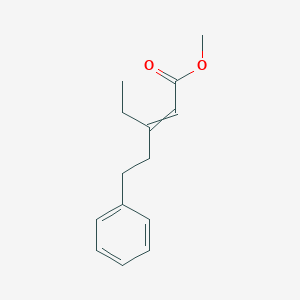
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
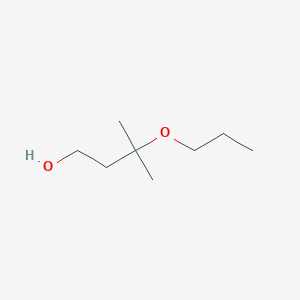
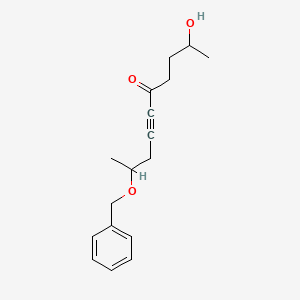
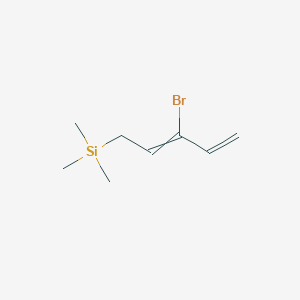

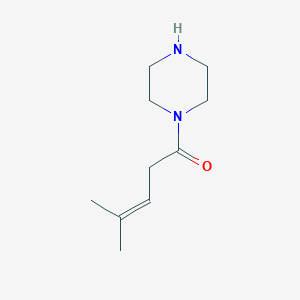
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
